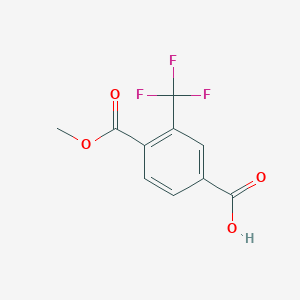

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid

Description

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a methoxycarbonyl (-COOCH₃) group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxycarbonyl group offers a site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid .

Properties

IUPAC Name |

4-methoxycarbonyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O4/c1-17-9(16)6-3-2-5(8(14)15)4-7(6)10(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKSAANDQBPDTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2171921-40-5 | |

| Record name | 4-(methoxycarbonyl)-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . The reaction proceeds through the formation of a trifluoromethyl radical, which then reacts with the aromatic ring to introduce the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxycarbonyl group can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Key Observations:

- Acidity : The target compound exhibits stronger acidity (lower pKa) than 4-methyl- and 4-methoxy-substituted analogs due to the electron-withdrawing nature of the methoxycarbonyl group. However, 4-(trifluoromethyl)benzoic acid has the lowest pKa because the -CF₃ group at the para position exerts a stronger inductive effect .

- In contrast, 4-methyl and 4-methoxy analogs lack this functional flexibility .

Structural Analogues in Pharmaceutical Contexts

Kinase Inhibitors ()

Compounds like 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid (from ) demonstrate the importance of trifluoromethylated benzoic acids in medicinal chemistry. These derivatives act as B-RAFV600E/C-RAF kinase inhibitors, highlighting the role of -CF₃ in enhancing binding affinity and metabolic stability. The target compound’s methoxycarbonyl group could similarly serve as a handle for attaching pharmacophores .

Ribosome-Inactivating Protein Inhibitors ()

While the target compound lacks an oxadiazole ring, its -CF₃ group may similarly enhance hydrophobic interactions in biological targets .

Palladium-Catalyzed Cross-Coupling ()

The synthesis of (E)-3-(4-(methoxycarbonyl)phenyl)-2-(trifluoromethyl)acrylic acid via Pd-catalyzed reactions (Ag₂CO₃, 1,4-dioxane, 90°C) demonstrates a viable route for introducing trifluoromethyl and methoxycarbonyl groups. This method could be adapted for the target compound by modifying the starting materials .

Biological Activity

4-(Methoxycarbonyl)-3-(trifluoromethyl)benzoic acid, an organic compound characterized by its unique trifluoromethyl and methoxycarbonyl functional groups, has garnered attention for its significant biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 263.17 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and overall reactivity of the compound, making it a valuable intermediate in pharmaceutical synthesis.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties. The trifluoromethyl group plays a crucial role in modulating interactions with biological targets, enhancing the compound's efficacy in various applications.

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit specific enzymes related to inflammatory pathways. The mechanism involves the modulation of signaling pathways that regulate inflammation, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Its derivatives have shown promising results in inhibiting the growth of Mycobacterium tuberculosis and other nontuberculous mycobacteria, indicating potential use in treating infections resistant to conventional antibiotics .

Case Study 1: Inhibition of Acetylcholinesterase

A study involving derivatives of this compound demonstrated moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compounds exhibited IC50 values ranging from 27.04 to 106.75 µM for AChE, which is comparable to established inhibitors like rivastigmine . This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

Research on N-alkyl derivatives derived from the parent compound showed effective inhibition against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were evaluated for minimum inhibitory concentration (MIC), revealing effective concentrations as low as 62.5 µM against certain strains .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | 27.04 - 106.75 | Effective against AChE | |

| N-Hexyl-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | Antimicrobial | MIC ≥ 62.5 | Lower MIC against M. tuberculosis | |

| Rivastigmine | AChE inhibitor | ~10 | Established treatment for Alzheimer's |

Q & A

Q. What catalytic systems optimize large-scale synthesis while minimizing waste?

- Methodological Answer : Continuous flow reactors with immobilized catalysts (e.g., Pd/C for decarboxylation) enhance efficiency. Green metrics:

- E-factor : Reduce to <5 via solvent recycling.

- Atom Economy : >80% achieved via one-pot oxidation-esterification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.